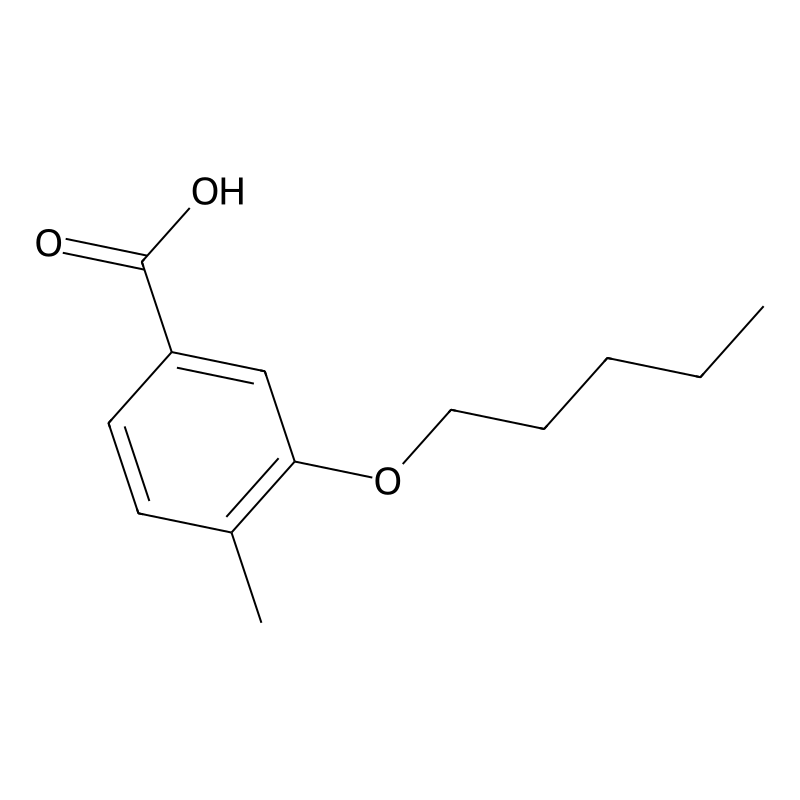

4-Methyl-3-(pentyloxy)benzoic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Methyl-3-(pentyloxy)benzoic acid is an organic compound with the molecular formula and a molecular weight of approximately 222.28 g/mol. It features a benzoic acid structure substituted with a pentyloxy group at the 3-position and a methyl group at the 4-position. This compound is characterized by its white solid form and has notable physical properties, including a melting point of 271-273 °C and a predicted boiling point of approximately 555.6 °C .

The compound is soluble in solvents such as acetone and dimethyl sulfoxide, albeit slightly when heated . Its pKa value is estimated to be around 3.72, indicating its acidic nature .

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide.

- Reduction: The carboxylic acid group can be reduced to an alcohol.

These reactions are significant in synthetic organic chemistry for modifying the compound into derivatives that may exhibit different properties or biological activities.

The synthesis of 4-Methyl-3-(pentyloxy)benzoic acid can be achieved through several methods:

- Direct Alkylation: Starting from 4-methylbenzoic acid, a pentyloxy group can be introduced through alkylation reactions.

- Esterification Reactions: Reacting 4-methyl-3-hydroxybenzoic acid with pentyloxy alcohol in the presence of acid catalysts.

- Use of Reagents: Employing reagents such as thionyl chloride or phosphorus oxychloride to facilitate the introduction of the pentyloxy group.

These methods allow for the efficient production of this compound for research and industrial applications.

4-Methyl-3-(pentyloxy)benzoic acid has several applications, particularly in:

- Pharmaceutical Industry: As a potential intermediate in drug synthesis or as a lead compound for developing new therapeutic agents.

- Chemical Research: Used in studies exploring structure-activity relationships due to its unique functional groups.

- Material Science: Investigated for use in polymer chemistry due to its ability to modify polymer properties.

Interaction studies involving 4-Methyl-3-(pentyloxy)benzoic acid focus on its reactivity with other compounds and its biological interactions. These studies are crucial for understanding:

- Drug Interactions: How this compound might interact with other pharmaceutical agents.

- Biochemical Pathways: Its role in metabolic pathways if it exhibits significant biological activity.

Such investigations help elucidate the compound's potential therapeutic uses and safety profiles.

Several compounds share structural similarities with 4-Methyl-3-(pentyloxy)benzoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzoic Acid, 2-methyl-3-(pentyloxy) | Contains a different methyl positioning | |

| 3-Iodo-4-(pentyloxy)benzoic Acid | Contains iodine instead of a methyl group | |

| Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate | Incorporates an isoxazole ring |

Uniqueness:

The uniqueness of 4-Methyl-3-(pentyloxy)benzoic acid lies in its specific combination of functional groups (methyl and pentyloxy), which influences its physical properties and potential biological activities. This combination may result in distinct interactions compared to other similar compounds listed above.